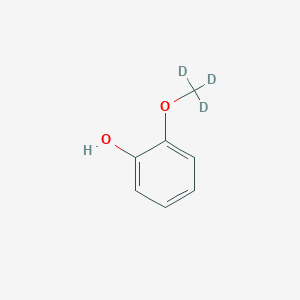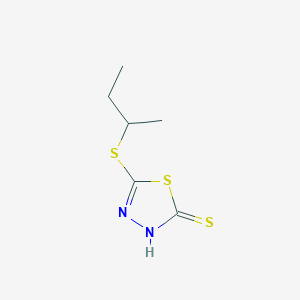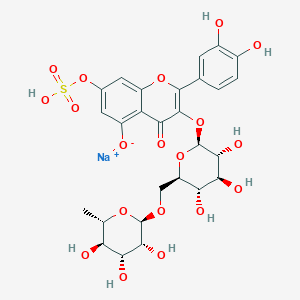
Rutocide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rutocide is a bioactive compound found in various plant species, including citrus fruits, buckwheat, and tea. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
作用机制
The mechanism of action of rutocide is not fully understood, but studies suggest that it exerts its biological effects through various pathways, including the modulation of cellular signaling pathways, inhibition of reactive oxygen species generation, and activation of antioxidant enzymes. Rutocide has been shown to regulate the expression of genes involved in inflammation and oxidative stress, leading to the suppression of these pathological processes.
生化和生理效应
Rutocide has been shown to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to scavenge free radicals and prevent lipid peroxidation, which can lead to cellular damage. Rutocide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the expression of anti-inflammatory cytokines, such as IL-10. In addition, rutocide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using rutocide in lab experiments is its wide range of biological activities, which can be utilized for various research applications. However, one of the limitations of rutocide research is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the purity and quality of rutocide can vary depending on the extraction method and source, which can affect the reproducibility and accuracy of the results.
未来方向
Future research on rutocide should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Studies should also investigate the optimal dosage and administration methods of rutocide for maximum efficacy and safety. In addition, the development of novel extraction and purification methods for rutocide can help improve its purity and quality, leading to more accurate and reproducible results. Finally, the use of rutocide in combination with other bioactive compounds or drugs can help enhance its biological activities and improve its therapeutic potential.
合成方法
Rutocide can be extracted from various plant sources using different methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method for the isolation of rutocide is by using solvent extraction, where the plant material is macerated with a solvent such as ethanol, methanol, or water, followed by filtration and evaporation of the solvent. The resulting crude extract is then purified using chromatography techniques such as column chromatography, thin-layer chromatography, or high-performance liquid chromatography.
科学研究应用
Rutocide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. It has been shown to possess antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation, two major factors contributing to the development of these diseases.
属性
CAS 编号 |
108916-86-5 |
|---|---|
产品名称 |
Rutocide |
分子式 |
C27H29NaO19S |
分子量 |
712.6 g/mol |
IUPAC 名称 |
sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
InChI 键 |
MBAMAVJZWODBKH-ZAAWVBGYSA-M |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
同义词 |
utin sodium sulfate rutin sulfate rutin sulfate, monosodium salt, monohydrogen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



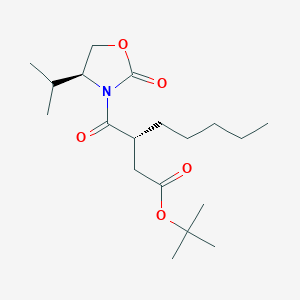
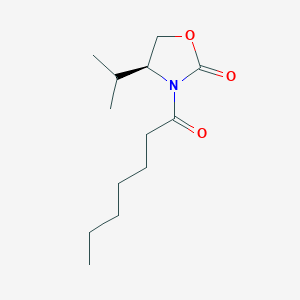
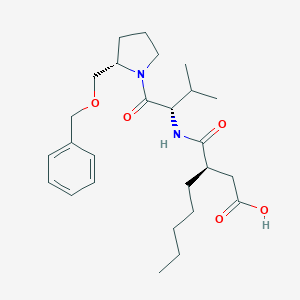
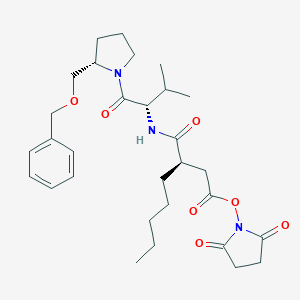
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
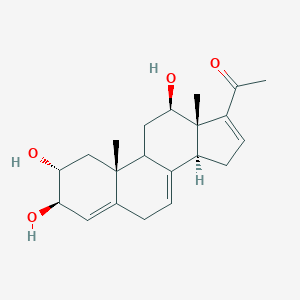
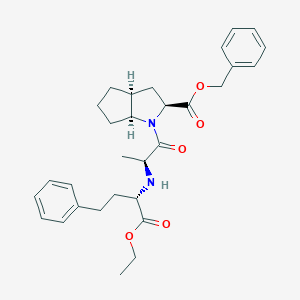
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
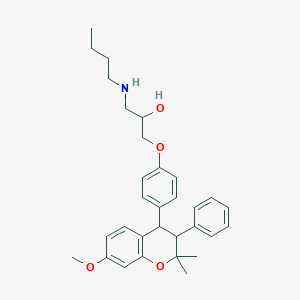
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
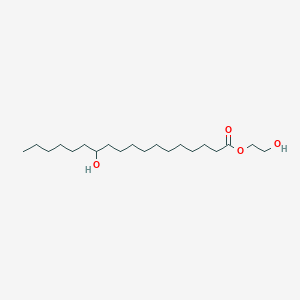
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
